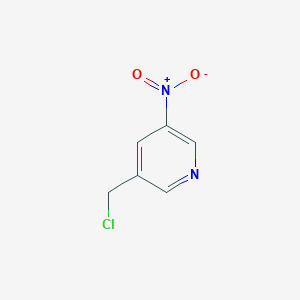

3-(Chloromethyl)-5-nitropyridine

Description

3-(Chloromethyl)-5-nitropyridine is a nitro-substituted pyridine derivative with a reactive chloromethyl (-CH$2$Cl) group at the 3-position. Its synthesis involves the conversion of (5-nitropyridin-3-yl)methanol to this compound hydrochloride via treatment with thionyl chloride (SOCl$2$) . The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions, while the nitro group contributes to electronic effects and hydrogen-bonding interactions.

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

3-(chloromethyl)-5-nitropyridine |

InChI |

InChI=1S/C6H5ClN2O2/c7-2-5-1-6(9(10)11)4-8-3-5/h1,3-4H,2H2 |

InChI Key |

DWJVIXUTKIWGTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])CCl |

Origin of Product |

United States |

Preparation Methods

Chloromethylation of 5-Nitropyridine

-

Chloromethylation is typically performed using chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions, although chloromethyl methyl ether is hazardous and controlled.

Alternatively, nucleophilic substitution using chloromethylating agents in the presence of Lewis acids or acid catalysts can be employed.

-

Temperature control at low to moderate temperatures (0–40°C) is critical to avoid over-chloromethylation or decomposition.

Solvents such as dichloromethane or dimethylformamide (DMF) provide suitable media for the reaction.

-

- The chloromethyl group is introduced at the 3-position of the pyridine ring, yielding 3-(chloromethyl)-5-nitropyridine with moderate to high selectivity.

Nitration of 3-(Chloromethyl)pyridine

-

Nitration is conducted using a nitrating mixture typically consisting of concentrated nitric acid and sulfuric acid.

The reaction temperature is maintained between 0°C and 5°C to prevent over-nitration and ring degradation.

-

The chloromethyl-substituted pyridine is slowly added to the nitrating mixture under stirring.

After completion, the reaction mass is quenched, extracted, and purified.

-

- The nitro group is introduced at the 5-position, resulting in the target compound this compound.

Recent patent literature describes advanced synthetic routes involving:

Diazotization and Hydrolysis Steps: Starting from 4-chloro-2-amino-3-nitropyridine, diazotization with sodium nitrite and hydrochloric acid at 0–5°C followed by hydrolysis at 60–80°C yields 4-chloro-3-nitropyridine-2-ol intermediates, which can be further functionalized to introduce chloromethyl groups.

Catalytic Condensation and Cyclization: Using nitromethane and halogenated acrylates with Lewis acid catalysts (e.g., cuprous chloride) to form hydroxylated nitropyridine intermediates, which upon chlorination yield chloromethyl-nitropyridines with high selectivity and yield (up to ~90%).

Post-Treatment and Purification: Techniques such as recrystallization with isopropanol and activated carbon filtration ensure product purity exceeding 99.5%.

| Method No. | Starting Material(s) | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Nitropyridine | Chloromethylation with chloromethyl methyl ether, acidic medium, 0–40°C | 65–75 | >95 | Requires careful handling due to carcinogenic reagent |

| 2 | 3-(Chloromethyl)pyridine | Nitration with HNO₃/H₂SO₄, 0–5°C | 70–80 | >95 | Controlled temperature prevents over-nitration |

| 3 | 4-Chloro-2-amino-3-nitropyridine | Diazotization (NaNO₂/HCl), hydrolysis, chlorination | 75–85 | >98 | Multi-step; provides intermediates for further functionalization |

| 4 | Nitromethane + 2-halogenated acrylate | Lewis acid catalysis (CuCl), triethyl orthoformate, chlorination | ~90 | >99.5 | One-pot process, green chemistry approach, high atom economy, low waste |

Catalyst Selection: Use of Lewis acids such as cuprous chloride or stannic chloride enhances condensation and cyclization efficiency, improving yields of hydroxylated intermediates.

Temperature Control: Maintaining reaction temperatures below 100°C during condensation and below 5°C during nitration is critical to minimize side reactions and maximize selectivity.

Post-Reaction Workup: Sequential extraction with ethyl acetate, washing with sodium bicarbonate and sodium chloride solutions, drying over anhydrous sodium sulfate, and recrystallization significantly improve product purity.

Green Chemistry Metrics: Atom economy and E-factor analyses indicate that one-pot catalytic methods reduce waste and improve sustainability compared to traditional multi-step syntheses.

The preparation of this compound involves intricate steps of chloromethylation and nitration, often supported by advanced catalytic and purification techniques. Recent developments emphasize one-pot, high-yield, and environmentally friendly methods using Lewis acid catalysis and controlled reaction conditions. These approaches yield high-purity products suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substituted Pyridine Derivatives: Formed through nucleophilic substitution reactions.

Amino Pyridine Derivatives: Formed through reduction of the nitro group.

Oxidized Pyridine Derivatives: Formed through oxidation reactions.

Scientific Research Applications

Synthesis of 3-(Chloromethyl)-5-Nitropyridine

The synthesis of this compound typically involves chloromethylation of 3-nitropyridine using reagents such as chloromethyl methyl ether or chloromethyl chloride in the presence of bases. This process allows for the introduction of the chloromethyl group at the 3-position of the pyridine ring, which is crucial for enhancing the compound's reactivity and biological properties .

Biological Activities

1. Antimicrobial Properties

this compound exhibits potent antimicrobial activities against a variety of pathogenic microorganisms. Research indicates that compounds in the nitropyridine class, including this compound, can effectively inhibit bacterial growth and fungal infections. For instance, studies have shown that these compounds are effective against Staphylococcus aureus and Escherichia coli, making them valuable in the development of antimicrobial agents .

2. Anticancer Potential

Recent investigations into the anticancer properties of nitropyridines suggest that this compound may serve as a scaffold for designing novel anticancer drugs. Its ability to undergo further chemical modifications allows for the synthesis of derivatives with enhanced cytotoxicity against cancer cell lines. In vitro assays have demonstrated that certain derivatives exhibit significant antiproliferative effects on various cancer cells .

Applications in Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in creating compounds with specific biological activities, including those targeting bacterial infections and cancerous cells. The versatility in functionalization allows chemists to tailor-make drugs with desired pharmacological profiles .

Agricultural Applications

In addition to its pharmaceutical uses, this compound is also applied in agriculture as an active ingredient in pesticides and herbicides. Its antimicrobial properties help protect crops from fungal pathogens and bacteria that cause diseases, thereby enhancing agricultural productivity. The compound can be incorporated into formulations aimed at preventing microbial damage to seeds and plant roots .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-nitropyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes . This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

Table 1: Key Pyridine Derivatives and Their Substituent Profiles

- Chloromethyl vs. Methyl Groups : The chloromethyl group in this compound confers higher electrophilicity compared to methyl groups (e.g., in 2-Chloro-5-methyl-3-nitropyridine), enabling nucleophilic substitutions without requiring harsh conditions .

- Halogen Diversity : Fluorine and iodine substituents (e.g., in 2-Chloro-3-fluoro-5-nitropyridine and 2-Chloro-5-iodo-3-nitropyridine) alter electronic properties and steric bulk, affecting reactivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.